2-(2,4-dinitrophenylthio)-N,N-diethylacetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Synthesis Analysis
The synthesis of compounds related to 2-(2,4-dinitrophenylthio)-N,N-diethylacetamide involves various strategies. For instance, a series of N-[2-(1-pyrrolidinyl)ethyl]acetamides were synthesized by exploring different N-acyl, N-alkyl, and amino functions, with variations at the carbon adjacent to the amide nitrogen . Another approach involved the synthesis of N-(1-(3-chlorophenyl)-3-aryl-3-oxopropyl)-2-(4-nitrophenyl) acetamides using p-nitrophenylacetonitrile, m-chlorobenzaldehyde, and aryl methyl ketones, catalyzed by trifluoroacetic acid in a Dakin–West reaction . These methods highlight the versatility in synthesizing acetamide derivatives with various substituents.
Molecular Structure Analysis
The molecular structure of related compounds has been elucidated using various techniques. For example, 2,2-diphenyl-N-(diethylcarbamothioyl)acetamide and its nickel complex were characterized by single-crystal X-ray diffraction, revealing that the ligands coordinate bidentate to the metal, yielding neutral complexes . Similarly, 2-Chloro-N-(2,4-dinitrophenyl) acetamide was characterized by X-ray crystallography, which showed intramolecular hydrogen bonding and several intermolecular interactions, contributing to the crystal packing .
Chemical Reactions Analysis
The chemical reactions involved in the synthesis of these compounds are quite diverse. The Dakin–West reaction, as mentioned earlier, is a key step in the synthesis of N-(1-(3-chlorophenyl)-3-aryl-3-oxopropyl)-2-(4-nitrophenyl) acetamides, which involves the conversion of hydroxyacetophenone into acetoxyacetophenone before the final reaction step . This indicates the complexity and the multi-step nature of the reactions leading to the formation of acetamide derivatives.
Physical and Chemical Properties Analysis
The physical and chemical properties of these compounds are influenced by their molecular structure. For instance, the solvatochromic effects observed in 2-Chloro-N-(2,4-dinitrophenyl) acetamide indicate that the compound's optical properties vary with the polarity of the solvent, which is an important consideration for its potential applications . The crystal structure analysis also provides insights into the stability and interactions within the crystal lattice, which are essential for understanding the compound's behavior in different environments.
Mechanism of Action
Safety and Hazards
Future Directions
properties
IUPAC Name |
2-(2,4-dinitrophenyl)sulfanyl-N,N-diethylacetamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15N3O5S/c1-3-13(4-2)12(16)8-21-11-6-5-9(14(17)18)7-10(11)15(19)20/h5-7H,3-4,8H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XJJAOJDYTXMYEU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C(=O)CSC1=C(C=C(C=C1)[N+](=O)[O-])[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15N3O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.33 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.